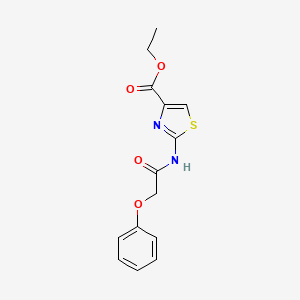
2-(2-フェノキシ酢酰アミド)チアゾール-4-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
抗酸化特性
チアゾール類は、当社の化合物も含め、その抗酸化の可能性について研究されています。抗酸化物質は、有害なフリーラジカルの中和、細胞の酸化損傷からの保護、およびさまざまな病気の予防において重要な役割を果たします。 研究者は、チアゾール誘導体の抗酸化活性を研究し、副作用の少ない新規化合物を開発することを目指しています .
鎮痛および抗炎症効果
チアゾール誘導体は、鎮痛および抗炎症剤として有望であることが示されています。これらの化合物は、体の特定の経路を調節することにより、痛みを軽減し、炎症を軽減するのに役立ちます。 さらなる研究は、正確なメカニズムを調査し、その有効性を最適化するために必要です .
抗菌および抗真菌活性
チアゾール類は、抗菌および抗真菌特性を示します。研究者は、チアゾール系化合物を合成し、細菌や真菌に対する有効性を評価してきました。 これらの誘導体は、感染症と戦うための新規薬剤として役立つ可能性があります .
抗ウイルス可能性
当社の化合物と構造的に関連するものを含む一部のチアゾール誘導体は、抗ウイルス活性を示しています。これらの化合物は、ウイルスの複製または宿主細胞への侵入を阻害する可能性があります。 特定のウイルスに対するその有効性を調査することは、進行中の研究分野です .
利尿効果
チアゾール類は、利尿特性について研究されています。これらの化合物は、尿の生成を促進し、体内の水分バランスを促進する可能性があります。 研究者は、水分貯留に関連する状態の管理におけるその潜在的な用途を検討しています .
神経保護特性
チアゾール類は、その独特の構造により、潜在的な神経保護剤として注目を集めています。 それらは、神経細胞の損傷から保護するのに役立ち、神経変性疾患および脳関連の障害に関連しています .
これらの6つの用途に加えて、チアゾール類は、創薬、殺生物剤、殺菌剤、染料、化学反応促進剤などの他の分野にも関連しています。 当社の化合物を含むチアゾール誘導体とその潜在的な用途の新たな側面を明らかにする、継続的な研究に留意してください .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown promising inhibitory potential against both P. falciparum falcipain 2 and falcipain 3 enzymes .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting a range of potential molecular and cellular effects .
生化学分析
Biochemical Properties
For instance, some synthesized compounds were found to have strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Cellular Effects
Some 2-aminothiazoles have shown significant antibacterial and antifungal potential . They have been found to exhibit inhibitory potential against various bacterial strains and fungi .
Molecular Mechanism
Some 2-aminothiazoles have been found to act as antagonists against target enzymes like UDP-N-acetylmuramate/L-alanine ligase .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen
生物活性
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves several key steps, including the formation of the thiazole ring and the introduction of the phenoxyacetamido group. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through various chemical reactions, which often include acylation and esterification processes.
Key Structural Data:
- Molecular Formula: C13H14N2O3S
- Molecular Weight: 278.33 g/mol
- Functional Groups: Thiazole ring, phenoxy group, amide linkage
Antimicrobial Properties
Thiazole derivatives, including Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate, have demonstrated notable antimicrobial activity against various strains of bacteria and fungi. Research indicates that these compounds can inhibit the growth of pathogens through mechanisms that may involve interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate exhibited a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 20 |
The mechanism by which Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate exerts its biological activity is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular metabolism and proliferation. Molecular docking studies suggest interactions with key targets involved in cancer progression and microbial resistance.
特性
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYHISZJXVBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














